eCF506 (NXP900) is a novel, potent, and highly selective small molecule inhibitor of the SRC family kinases (SFKs), specifically targeting YES1 and SRC with sub-nanomolar potency. [, , ] It is classified as a type 1.5 kinase inhibitor, distinguishing it from other inhibitors by its unique mechanism of action. [, , , ] eCF506 plays a crucial role in scientific research as a valuable tool for studying SFK-mediated signaling pathways and their implications in various diseases, particularly cancer.
eCF506 is a novel small molecule designed as a selective inhibitor of the SRC family of kinases, which are implicated in various malignancies, including breast cancer. The compound has shown significant potential in preclinical studies, particularly in inhibiting tumor growth and overcoming resistance to existing therapies. Its development stems from the need for targeted cancer therapies that minimize off-target effects while maximizing therapeutic efficacy.
eCF506 was developed through a combination of ligand-based design and phenotypic screening, which allowed researchers to identify compounds with high potency against SRC family kinases. It is classified as a pyrazolopyrimidine derivative, exhibiting selectivity for SRC over other kinases, such as ABL, making it a promising candidate for further clinical investigation in cancer treatment .
The synthesis of eCF506 involves several key steps:
The detailed synthetic pathway includes the formation of derivatives that enhance the compound's biological activity against SRC .
eCF506 has a complex molecular structure characterized by its pyrazolopyrimidine core. The specific arrangement of functional groups contributes to its high selectivity and potency against SRC kinases. The crystal structure analysis revealed that eCF506 binds to the inactive conformation of SRC, which is crucial for its mechanism of action .
The synthesis of eCF506 involves multiple chemical reactions:
These reactions are optimized to ensure high yields and purity of the final product, allowing for effective biological testing .
eCF506 exerts its inhibitory effects on SRC by selectively binding to its inactive conformation. This binding prevents the activation of the kinase, thereby halting downstream signaling pathways that promote tumor growth and survival. Specifically, eCF506 disrupts the formation of critical salt bridges within the SRC structure that are necessary for its active conformation .
The compound has demonstrated efficacy in various cancer models, showcasing its ability to inhibit cell proliferation without significant cytotoxicity at submicromolar concentrations .
eCF506 is primarily investigated for its potential applications in cancer therapy, particularly in breast cancer where SRC signaling is often dysregulated. Its ability to inhibit SRC-mediated pathways positions it as a candidate for combination therapies aimed at overcoming resistance to traditional treatments like hormone therapy. Additionally, ongoing research is exploring its effectiveness in other malignancies characterized by aberrant SRC activity .
SRC kinase—the first identified proto-oncogene—is a non-receptor tyrosine kinase that regulates critical cellular processes, including proliferation, adhesion, migration, and survival. Aberrant SRC activation occurs in >80% of advanced solid tumors (e.g., breast, colon, pancreatic), where it drives metastatic dissemination and therapy resistance [2] [3]. Despite three decades of research, no selective SRC inhibitor has achieved clinical approval for solid malignancies, largely due to challenges in disrupting both catalytic and scaffolding functions while avoiding off-target toxicity [1] [5]. This introduction outlines SRC's multifaceted role in cancer and the rationale for conformation-selective inhibitors like eCF506.
SRC's structure comprises four SRC homology (SH) domains and a C-terminal regulatory tail (Fig. 1A). The SH1 domain contains the catalytic site, including the activation loop tyrosine (Y419 in humans). The SH2 and SH3 domains mediate protein-protein interactions and stabilize the inactive conformation by binding phosphorylated Y530 and the SH2-kinase linker, respectively [3] [8]. In the closed conformation, these intramolecular interactions lock the kinase in an autoinhibited state. Oncogenic activation occurs via:
Table 1: Structural Domains of SRC Kinase and Oncogenic Mutations
Domain | Function | Cancer-Associated Dysregulation | |
---|---|---|---|
SH4 | Membrane anchoring via myristoylation | Overexpression increases membrane localization | |
SH3 | Binds proline-rich motifs (e.g., FAK, p130CAS) | Mutations (e.g., W118A) promote open conformation | |
SH2 | Binds phosphotyrosine motifs (e.g., pY527 in cis) | Y419F mutation increases catalytic activity | |
SH1 | Catalytic kinase domain | Amplification in 5–10% of TNBC | |
C-tail | Regulatory region with pY530 | Dephosphorylation in metastases | [2] [3] [8] |
In triple-negative breast cancer (TNBC), SRC overexpression correlates with phospho-Y419 upregulation (observed in 70% of cases) and poor survival [2] [7]. Structural studies reveal that SRC's "open" conformation exposes binding sites for substrates like FAK and YAP1, enabling assembly of metastasis-promoting complexes [1] [4].
SRC drives cancer progression through dual signaling mechanisms: catalytic phosphorylation of downstream targets and scaffolding of protein complexes. Key pathways include:
■ Metastasis
■ Therapy Resistance
Table 2: SRC-Driven Resistance Mechanisms in Breast Cancer Subtypes
Subtype | Primary Therapy | SRC-Mediated Resistance Mechanism | Reversal Strategy | |
---|---|---|---|---|
Luminal (ER+) | Tamoxifen/AIs | Ligand-independent ER activation via MAPK | SRC + ER dual inhibition | |
HER2+ | Trastuzumab | PTEN loss → SRC hyperactivation | SRC + HER2 co-blockade | |
TNBC | Chemotherapy | CSC enrichment via YAP1-KLF5 | SRC + chemotherapy | [2] [7] |
Conventional SRC inhibitors face three key limitations:
■ Dual-Function Dilemma
Most ATP-competitive inhibitors (e.g., dasatinib, saracatinib) suppress catalytic activity but fail to disrupt scaffolding functions. This permits "kinase-independent" signaling through persistent SRC-FAK complexes, limiting antitumor efficacy [1] [5]. In contrast, eCF506 stabilizes SRC's closed conformation, preventing both phosphorylation and FAK binding—reducing MDA-MB-231 cell viability 50-fold more potently than dasatinib [1] [6].
■ Selectivity Challenges
SRC shares 94% ATP-site homology with ABL kinase. Dual SRC/ABL inhibitors cause cardiotoxicity (via ABL-mediated cardiomyocyte suppression) and accelerate solid tumors (via ABL's tumor-suppressive roles) [1] [5]. eCF506 achieves >1,000-fold selectivity for SRC over ABL (IC50: 0.5 nM vs. >500 nM) by exploiting conformational differences in the inactive state [1] [6].
■ Metabolic Plasticity
SRC reprograms glucose metabolism by activating PFKFB3 (glycolysis) and ATP synthase (oxidative phosphorylation). Kinase inhibitors that incompletely suppress SRC allow metabolic adaptation, fueling treatment resistance [3]. eCF506's conformation-selective mode durably inhibits both enzymatic and non-enzymatic SRC functions.
Table 3: Comparing SRC Inhibitors
Property | eCF506 | Dasatinib | Bosutinib | |
---|---|---|---|---|
SRC IC50 | 0.47 nM | 0.8 nM | 1.0 nM | |
ABL Selectivity | >1,000-fold | 1.5-fold | 3-fold | |
Conformational Selectivity | Inactive only | Active > Inactive | Active only | |
Scaffolding Disruption | Yes (FAK complex) | No | Partial | |
Oral Bioavailability | 25.3% | 80% | 31% | [1] [6] [8] |
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